5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839318
InChI: InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2
SMILES:
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

CAS No.:

Cat. No.: VC17839318

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine -

Specification

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
IUPAC Name 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine
Standard InChI InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2
Standard InChI Key JQVXJKLZUBHBSZ-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)OC2=C(C=C(C=N2)F)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • A pyridine ring substituted at positions 2, 3, and 5.

  • A fluoro group at position 5, enhancing electronic stability and influencing reactivity.

  • An oxetan-3-yloxy ether at position 2, introducing steric bulk and metabolic resistance.

  • A primary amine at position 3, enabling hydrogen bonding and derivatization .

This configuration creates a polar yet rigid scaffold, as evidenced by its calculated topological polar surface area (TPSA) of 64.7 Ų, which suggests moderate solubility in polar solvents.

Physicochemical Data

PropertyValue
Molecular FormulaC₈H₉FN₂O₂
Molecular Weight184.17 g/mol
CAS Number1934894-69-5
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 0.9 ± 0.3

The absence of experimental data for melting/boiling points underscores the need for further characterization . Computational models predict a logP value indicative of balanced lipophilicity, suitable for drug-like molecules.

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is documented, analogous compounds provide methodological insights:

Oxetane Ether Formation

For 5-bromo-2-(oxetan-3-yloxy)pyridine (CAS 1600912-06-8), the oxetane moiety is introduced via nucleophilic substitution between 5-bromopyridin-2-ol and oxetane-3-ol under basic conditions (e.g., NaH/DMF). Adapting this to the fluoro analogue would require 5-fluoropyridin-3-amine-2-ol as a precursor, though its commercial availability is uncertain.

Amine Functionalization

The primary amine at position 3 likely originates from:

  • Nitro group reduction: A nitro precursor could be reduced using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.

  • Direct amination: Ullmann-type coupling with ammonia under Cu catalysis .

Industrial-Scale Considerations

Hypothetical scale-up would prioritize:

  • Solvent selection: THF or DMF for optimal reactivity and safety.

  • Catalyst optimization: Transition metal catalysts to enhance coupling efficiency.

  • Purification: Column chromatography or crystallization to isolate the product.

Applications and Research Significance

Pharmaceutical Development

The compound’s structural motifs align with trends in kinase inhibitor design:

  • Oxetane rings improve metabolic stability and solubility versus cyclopropane analogues.

  • Fluorine modulates pKa and enhances membrane permeability.

  • Primary amine serves as a handle for prodrug conjugation or salt formation .

Notably, derivatives of 2-aminopyridines are explored in oncology (e.g., ALK inhibitors) and neurology (e.g., NMDA receptor modulators) .

Materials Science

The rigid oxetane-pyridine framework could anchor metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems. Its fluorescence potential remains unexplored but merits investigation given pyridine’s electron-deficient nature.

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